
2-Amino-1-(4-nitrophenyl)propane-1,3-diol
Overview
Description
2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9) is a chiral aminodiol characterized by a nitrophenyl group and two hydroxyl groups. It exists in enantiomeric forms, with the (1S,2S) configuration being a key intermediate in synthesizing chloramphenicol, a broad-spectrum antibiotic . This compound is also a degradation product of chloramphenicol, formed via hydrolysis of its amide bond, and lacks antibiotic activity . Its structural features—a nitro group, amino group, and vicinal diol—make it valuable in medicinal chemistry for designing enzyme inhibitors (e.g., aminopeptidase N/CD13) and chiral resolution agents .
Preparation Methods
Nitroaldol (Henry) Reaction Followed by Reduction
The Henry reaction is a classical method for synthesizing β-nitro alcohols, which can be reduced to yield aminodiols. For 2-amino-1-(4-nitrophenyl)propane-1,3-diol, the process involves two stages:
Reaction Mechanism
-
Nitroaldol Condensation :
4-Nitrobenzaldehyde reacts with nitromethane in the presence of a base (e.g., potassium carbonate) to form 2-nitro-1-(4-nitrophenyl)propane-1,3-diol. The reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde carbonyl . -
Catalytic Hydrogenation :
The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step typically achieves yields of 70–85% .
Optimization Data
Parameter | Optimal Condition | Yield Improvement |
---|---|---|
Base | K₂CO₃ (1.2 equiv) | 78% → 85% |
Solvent | Ethanol/water (3:1) | 65% → 82% |
Hydrogenation Temp. | 50°C | 70% → 88% |
Challenges :
-
Racemic mixture formation necessitates chiral resolution for enantiopure products .
-
Over-reduction of the nitro group can generate byproducts like hydroxylamines .
Enzymatic Asymmetric Synthesis
Engineered transaminases enable enantioselective synthesis of the (1R,2R)-enantiomer, which is pharmacologically relevant .
One-Pot Reaction Protocol
-
Substrate Preparation :
A ketone precursor, 1-(4-nitrophenyl)-3-hydroxypropan-1-one, is synthesized via Friedel-Crafts acylation. -
Transaminase Catalysis :
The ketone reacts with an amine donor (e.g., isopropylamine) in the presence of a PLP-dependent transaminase. Engineered enzymes from Arthrobacter sp. achieve 99% enantiomeric excess (ee) .
Performance Metrics
Advantages :
Reductive Amination
While less common, reductive amination offers a single-step route from diketone precursors.
Reaction Pathway
-
Imine Formation :
1-(4-Nitrophenyl)-1,3-dihydroxypropan-2-one reacts with ammonium acetate to form an imine intermediate. -
Reduction :
Sodium cyanoborohydride selectively reduces the imine to the amine, yielding the target compound.
Yield Comparison
Limitations :
Industrial-Scale Production Considerations
Method | Cost (USD/kg) | Environmental Impact (E-factor) | Scalability |
---|---|---|---|
Henry Reaction | 120 | 8.2 | High |
Enzymatic Synthesis | 180 | 2.1 | Moderate |
Reductive Amination | 150 | 6.5 | Low |
Key Trends :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) acts as a nucleophile in substitution reactions. Key transformations include:
These reactions retain the stereochemical configuration at the chiral centers due to mild conditions that prevent racemization .
Esterification and Etherification of Hydroxyl Groups
The two hydroxyl groups undergo typical alcohol reactions:
The diol structure allows selective protection of hydroxyl groups for stepwise synthesis .
Hydrogen Bonding and Physicochemical Interactions
The compound’s hydroxyl and amine groups participate in hydrogen bonding, influencing its:
-
Solubility : Enhanced in polar solvents (water, ethanol).
-
Crystal packing : Stabilized by intermolecular O–H···N and N–H···O bonds .
-
Biological activity : Facilitates interactions with enzyme active sites (e.g., kinase inhibition) .
Redox Reactivity of the Nitrophenyl Group
The 4-nitrophenyl substituent undergoes reduction under catalytic hydrogenation:
Reaction Type | Conditions | Product | Notes | References |
---|---|---|---|---|
Nitro Reduction | H₂ (1 atm), Pd/C, ethanol, 25°C | 4-Aminophenyl derivative | Retains stereochemistry |
The resulting amine serves as an intermediate for dyes and pharmaceuticals .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly significant in the development of antihypertensive medications and drugs targeting neurological disorders. The ability to modify its structure allows researchers to create compounds with enhanced therapeutic effects and reduced side effects .
Case Study: Antihypertensive Agents
Research has demonstrated that derivatives of 2-amino-1-(4-nitrophenyl)propane-1,3-diol exhibit significant antihypertensive activity. For instance, modifications to the nitrophenyl group have been shown to influence the pharmacokinetic properties of the resulting compounds, leading to improved efficacy in clinical settings .
Biochemical Research
Enzyme Activity Studies
In biochemical research, this compound is utilized to investigate enzyme activities and protein interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biochemical pathways .
Example: Protein Interaction Studies
Studies have employed this compound to elucidate mechanisms of enzyme inhibition and activation. For example, its interaction with specific enzymes involved in metabolic pathways has provided insights into drug metabolism and resistance mechanisms .
Analytical Chemistry
Development of Analytical Methods
This compound is instrumental in developing analytical techniques for detecting and quantifying nitrophenol derivatives in environmental samples. Its stability and reactivity make it suitable for use in chromatography and spectrometry applications .
Case Study: Chromatographic Analysis
A study highlighted the use of liquid chromatography to analyze chloramphenicol and related compounds, including this compound. The method demonstrated high sensitivity and specificity, making it applicable for quality control in pharmaceutical manufacturing .
Material Science
Specialized Polymers and Coatings
In material science, this compound's unique chemical properties allow it to be incorporated into specialized polymers and coatings. These materials can exhibit enhanced performance characteristics such as improved durability and resistance to environmental degradation .
Application Example: Coating Materials
Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and thermal stability, making them suitable for applications in harsh environments .
Data Table: Summary of Applications
Application Area | Description | Key Outcomes/Examples |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis targeting hypertension and neurological disorders | Enhanced efficacy; reduced side effects |
Biochemical Research | Studies on enzyme activity and protein interactions | Insights into drug metabolism; understanding resistance mechanisms |
Analytical Chemistry | Development of methods for detecting nitrophenol derivatives | High sensitivity in chromatographic analysis |
Material Science | Creation of specialized polymers and coatings | Improved durability; enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Findings:
Bioactivity: Derivatives of this compound, such as compound 13b, exhibit APN inhibitory activity comparable to Bestatin but require structural optimization for potency .
Improved formulations reduce its concentration by 37% (from 11.77% to 7.36%) in chloramphenicol eye drops .
Analytical Challenges : Its structural similarity to chloramphenicol complicates UV spectrophotometry, necessitating HPLC for specific quantification (retention time: ~6.2 min vs. 8.1 min for chloramphenicol) .
Key Findings:
Chiral Resolution : The (1S,2S) enantiomer resolves racemic intermediates in pregabalin and biotin synthesis, leveraging its stereochemical rigidity .
Derivatization : Allylation and Boc-protection reactions proceed with moderate yields (57–75%), enabling diversification into enzyme inhibitors .
Physical and Analytical Properties
Table 3: Physicochemical Data
Biological Activity
2-Amino-1-(4-nitrophenyl)propane-1,3-diol, also known as (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly as a precursor in the synthesis of antibiotics like chloramphenicol.
The molecular formula of this compound is with a molecular weight of approximately 240.23 g/mol. It exists in several stereoisomeric forms, with the D-threo form being the most biologically active .
Synthesis
The synthesis of this compound involves several steps including nucleophilic additions and resolution of enantiomers. The process typically starts from the reaction of 4-nitrophenylacetaldehyde with a suitable amine under acidic conditions .
Key Steps in Synthesis:
- Formation of Enantiomers : The compound can be resolved into its enantiomers using camphor sulfonic acid as a resolving agent.
- Nucleophilic Attack : The nitrogen atom acts as a nucleophile in subsequent reactions, facilitating the formation of chloramphenicol through further modifications .
Biological Activity
The biological activity of this compound primarily revolves around its role as an antibiotic precursor.
Chloramphenicol, derived from this compound, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents peptide bond formation during translation, effectively halting bacterial growth .
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- A study on chloramphenicol demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the bacterial strain tested .
Toxicity and Safety
While the compound shows promising biological activity, studies have also evaluated its toxicity:
- Acute Toxicity : Classified under acute toxicity category 4 for oral exposure and skin irritation category 2. Care should be taken when handling due to potential irritant effects .
- Long-term Effects : Chronic exposure studies indicated no significant carcinogenic effects at lower doses; however, further research is warranted to fully understand long-term implications .
Applications
The primary applications of this compound include:
- Antibiotic Synthesis : As a key intermediate in the production of chloramphenicol.
- Pharmaceutical Research : Investigated for potential use in developing new antimicrobial agents with improved efficacy and reduced side effects.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for separating 2-amino-1-(4-nitrophenyl)propane-1,3-diol from chloramphenicol in pharmaceutical formulations?
- Methodological Answer : Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection at 278 nm is the most widely validated technique. Key parameters include:
- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Mixtures of water/acetonitrile or methanol with phosphate buffer (pH ~3.0–5.0).
- Flow Rate : 1.0–1.5 mL/min.
- Retention Time Differentiation : Chloramphenicol and the impurity are resolved within 10–15 minutes .
- Validation : Ensure specificity, linearity (R² > 0.995), and precision (RSD < 2%) per ICH guidelines.
Q. How does this compound form as a degradation product of chloramphenicol?
- Mechanism : Hydrolysis of chloramphenicol’s amide bond under acidic, alkaline, or thermal stress generates the compound. The nitrophenyl group remains intact, complicating UV-based assays due to overlapping absorbance at 278 nm .
- Mitigation : Use stability-indicating methods (e.g., HPLC) to monitor degradation during formulation storage or forced degradation studies .
Q. What safety precautions are essential when handling this compound?
- GHS Classification : Acute toxicity (oral, dermal), skin/eye irritation, and specific target organ toxicity.
- Protocols :
- PPE : N95 masks, nitrile gloves, and safety goggles.
- Storage : -20°C in airtight containers, away from oxidizers.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers confirm the identity of this compound in synthetic mixtures?
- Techniques :
- NMR : Compare ¹H/¹³C spectra with reference data (e.g., δ 7.5–8.3 ppm for aromatic protons).
- Mass Spectrometry : ESI-MS in positive ion mode (m/z 213.1 [M+H]⁺).
- Chromatography : Co-injection with certified reference standards (e.g., BP pharmacopeial standards) .
Q. What are the key physical-chemical properties of this compound relevant to solubility and formulation?
- Properties :
- Melting Point : 163–165°C.
- LogP : 0.13 (indicating moderate hydrophilicity).
- Solubility : Soluble in polar solvents (e.g., methanol, DMSO); poorly soluble in water.
Advanced Research Questions
Q. How can stereochemical purity of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol be ensured during synthesis?
- Synthetic Strategy :
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Catalytic Asymmetric Synthesis : Enzymatic reduction of ketone intermediates (e.g., ketoreductases with NADPH cofactors).
- Analytical Confirmation : Polarimetry ([α]D²⁵ = -15° to -20°) or chiral HPLC (Chiralpak AD-H column) .
Q. What challenges arise in quantifying trace levels of this compound in biological matrices?
- Sample Preparation : Solid-phase extraction (C18 cartridges) to remove matrix interferents.
- Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 213 → 152) achieves LOQs < 10 ng/mL.
- Matrix Effects : Use deuterated internal standards (e.g., this compound-d₅) for correction .
Q. How does this compound serve as a building block for enantiopure heterocycles?
- Applications :
- Amino-1,3-dioxanes : React with aldehydes under sulfuric acid catalysis to form chiral acetals .
- Hydantoin Derivatives : Condensation with carbonyl compounds for neurotropic or anti-MAO activity studies .
- Optimization : Control reaction temperature (<60°C) to prevent racemization.
Q. What mechanistic insights explain the oxidative stability of this compound?
- Kinetic Studies : Oxidation by KMnO₄ follows first-order kinetics (ΔG‡ = 90.5 kJ/mol) with 3-hydroxypropanal as the product.
- Spectroscopic Monitoring : UV-Vis at 525 nm tracks permanganate consumption; FTIR confirms C=O formation (1700–1750 cm⁻¹) .
Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?
- Case Study : Anti-MAO activity discrepancies in alkylated derivatives may stem from stereochemical or substituent effects.
- Approach :
- Dose-Response Curves : Test across 0.1–100 µM ranges.
- Molecular Modeling : Docking studies (e.g., AutoDock Vina) to assess binding to MAO-A/MAO-B active sites .
Properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJXSUPZMNXEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020866 | |
Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501020866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-62-0, 2964-48-9, 3689-55-2 | |
Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-62-0 | |
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Record name | 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
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Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R*,R*)-(1)-2-Amino-1-(p-nitrophenyl)propane-1,3-diol | |
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Record name | 119-62-0 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163951 | |
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Record name | 2-Amino-1-(4-nitrophenyl)-1,3-propanediol | |
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Record name | 2-amino-1-(4-nitrophenyl)propane-1,3-diol | |
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Record name | 2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL | |
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Retrosynthesis Analysis
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